molecular formula C10H13BrN2 B1411815 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1113040-40-6

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B1411815
CAS No.: 1113040-40-6
M. Wt: 241.13 g/mol
InChI Key: GSIGGKMZJYTAIN-UHFFFAOYSA-N
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Description

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol. This compound is significant in scientific research due to its various biological properties and applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine typically involves the bromination of 6-(pyrrolidin-1-ylmethyl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

like other bromopyridine derivatives, it is likely to interact with biological targets through its bromine and pyridine moieties, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: A simpler brominated pyridine used in similar synthetic applications.

    2-Bromo-6-methylpyridine: Another brominated pyridine with a methyl group, used in the synthesis of nitrogen-containing heterocyclic compounds.

Uniqueness

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to other bromopyridine derivatives.

Properties

IUPAC Name

2-bromo-6-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIGGKMZJYTAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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